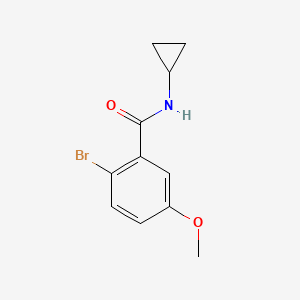![molecular formula C14H11ClFNO2 B7533397 3-chloro-N-[(4-fluorophenyl)methyl]-4-hydroxybenzamide](/img/structure/B7533397.png)
3-chloro-N-[(4-fluorophenyl)methyl]-4-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[(4-fluorophenyl)methyl]-4-hydroxybenzamide, also known as CFM-2, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamides and has been found to exhibit promising properties in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 3-chloro-N-[(4-fluorophenyl)methyl]-4-hydroxybenzamide is not fully understood. However, it has been proposed that 3-chloro-N-[(4-fluorophenyl)methyl]-4-hydroxybenzamide exerts its effects by inhibiting the activity of various enzymes and signaling pathways involved in cancer growth, inflammation, and neurodegeneration. 3-chloro-N-[(4-fluorophenyl)methyl]-4-hydroxybenzamide has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. 3-chloro-N-[(4-fluorophenyl)methyl]-4-hydroxybenzamide has also been found to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. Additionally, 3-chloro-N-[(4-fluorophenyl)methyl]-4-hydroxybenzamide has been found to modulate various signaling pathways such as the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
3-chloro-N-[(4-fluorophenyl)methyl]-4-hydroxybenzamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as TNF-alpha and IL-6. 3-chloro-N-[(4-fluorophenyl)methyl]-4-hydroxybenzamide has also been found to induce apoptosis (programmed cell death) in cancer cells. Additionally, 3-chloro-N-[(4-fluorophenyl)methyl]-4-hydroxybenzamide has been found to reduce oxidative stress and inflammation in various tissues, including the brain.
Advantages and Limitations for Lab Experiments
3-chloro-N-[(4-fluorophenyl)methyl]-4-hydroxybenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, there are also some limitations to using 3-chloro-N-[(4-fluorophenyl)methyl]-4-hydroxybenzamide in lab experiments. It has been found to have low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 3-chloro-N-[(4-fluorophenyl)methyl]-4-hydroxybenzamide is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 3-chloro-N-[(4-fluorophenyl)methyl]-4-hydroxybenzamide. One direction is to further elucidate the mechanism of action of 3-chloro-N-[(4-fluorophenyl)methyl]-4-hydroxybenzamide. This can help to identify potential targets for drug development and improve our understanding of the biochemical and physiological effects of 3-chloro-N-[(4-fluorophenyl)methyl]-4-hydroxybenzamide. Another direction is to investigate the potential therapeutic applications of 3-chloro-N-[(4-fluorophenyl)methyl]-4-hydroxybenzamide in other diseases such as cardiovascular disease and diabetes. Additionally, future research can focus on improving the solubility and bioavailability of 3-chloro-N-[(4-fluorophenyl)methyl]-4-hydroxybenzamide to make it a more effective therapeutic agent.
Synthesis Methods
3-chloro-N-[(4-fluorophenyl)methyl]-4-hydroxybenzamide can be synthesized using a multi-step process involving the reaction of 4-fluorobenzylamine with 3-chloro-4-hydroxybenzoic acid in the presence of coupling reagents. The resulting intermediate is then treated with thionyl chloride to form the final product, 3-chloro-N-[(4-fluorophenyl)methyl]-4-hydroxybenzamide. The purity and yield of the product can be improved by using various purification techniques such as recrystallization and chromatography.
Scientific Research Applications
3-chloro-N-[(4-fluorophenyl)methyl]-4-hydroxybenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been found to exhibit anti-inflammatory, anti-tumor, and neuroprotective properties. 3-chloro-N-[(4-fluorophenyl)methyl]-4-hydroxybenzamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer. It has also been found to reduce inflammation in animal models of arthritis and colitis. Additionally, 3-chloro-N-[(4-fluorophenyl)methyl]-4-hydroxybenzamide has been shown to protect neurons from oxidative stress and reduce neuroinflammation in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
3-chloro-N-[(4-fluorophenyl)methyl]-4-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO2/c15-12-7-10(3-6-13(12)18)14(19)17-8-9-1-4-11(16)5-2-9/h1-7,18H,8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQWLZXQKVBOKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC(=C(C=C2)O)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-propyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]benzamide](/img/structure/B7533319.png)

![2-ethoxy-2-phenyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]acetamide](/img/structure/B7533328.png)

![N-[(2-imidazol-1-ylphenyl)methyl]-1-propanoylpiperidine-2-carboxamide](/img/structure/B7533337.png)
![4-[1-(2,3-Dichlorophenyl)sulfonylpiperidine-4-carbonyl]piperazin-2-one](/img/structure/B7533344.png)
![N-cyclopropyl-2-[2-methyl-3-(morpholine-4-carbonyl)anilino]acetamide](/img/structure/B7533372.png)
![N-[4-[2-(2,6-diethylanilino)-2-oxoethoxy]phenyl]-3-methylbenzamide](/img/structure/B7533376.png)

![N-cyclohexyl-4-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]benzamide](/img/structure/B7533388.png)
![Ethyl 3-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]-1-benzofuran-2-carboxylate](/img/structure/B7533393.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B7533404.png)
![1-butanoyl-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]piperidine-3-carboxamide](/img/structure/B7533415.png)
